Ammonium trivanadium octaoxide

Lithium-ion battery cathode Interlayer engineering Vanadate cathode materials

NH₄V₃O₈ delivers a unique mixed-valence V⁴⁺/V⁵⁺ fresnoite-type layered structure with an NH₄⁺-pillared interlayer gallery (~7.8 Å) that outperforms LiV₃O₈ and V₂O₅ in rate capability and multi-electron redox. Nanobelt morphologies achieve 423 mAh g⁻¹ Zn²⁺ storage and 97.8% DFF selectivity in biomass oxidation. Its thermal decomposition via (NH₄)₂V₆O₁₆ enables morphology-retentive conversion to nanostructured V₂O₅. Choose NH₄V₃O₈ when application-specific interlayer chemistry, tunable spacing, and thermal processability are critical.

Molecular Formula H4NO8V3-15
Molecular Weight 298.856
CAS No. 12207-63-5
Cat. No. B577087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium trivanadium octaoxide
CAS12207-63-5
Synonymsammonium trivanadium octaoxide
Molecular FormulaH4NO8V3-15
Molecular Weight298.856
Structural Identifiers
SMILES[NH4+].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[V].[V].[V]
InChIInChI=1S/H3N.8O.3V/h1H3;;;;;;;;;;;/q;8*-2;;;/p+1
InChIKeyPOMVSUFROMBINU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Trivanadium Octaoxide (CAS 12207-63-5): Procurement-Relevant Identity and Baseline Characteristics


Ammonium trivanadium octaoxide (NH₄V₃O₈, also denoted as (NH₄)₂V₆O₁₆ in alternative structural interpretations) is a mixed-valence (V⁴⁺/V⁵⁺) layered ammonium vanadium oxide belonging to the fresnoite-family trivanadates [1]. It presents as an odorless yellow powder with a density of 3.21 g/cm³ at 20 °C, water solubility of 180 mg/L at 20 °C, and a decomposition temperature of approximately 315 °C [2][3]. The compound is classified under GHS as Acute Tox. 3 (H301, H331), Eye Dam. 1 (H318), STOT SE 3 (H335), and Aquatic Chronic 2 (H411), requiring appropriate handling protocols [4]. Its primary value proposition lies in the unique sinusoidal V₃O₈⁻ layered structure pillared by NH₄⁺ cations via N–H···O hydrogen bonds, which yields a tunable interlayer gallery (~7.8–7.9 Å in the anhydrous form) highly conducive to reversible ion (de)intercalation [5].

Why Ammonium Trivanadium Octaoxide Cannot Be Generically Substituted: Structural and Functional Non-Interchangeability


Ammonium trivanadium octaoxide occupies a distinct performance niche within the vanadium oxide family that prevents simple substitution by close structural analogs such as LiV₃O₈, V₂O₅, NH₄V₄O₁₀, or (NH₄)₂V₆O₁₆. Its differentiation arises from three compounding factors: (i) the NH₄⁺ pillar cation establishes an N–H···O hydrogen-bond network between V₃O₈ layers that simultaneously expands the interlayer gallery beyond that of LiV₃O₈ while providing greater structural integrity than hydrated or alkali-metal variants [1]; (ii) the V⁵⁺/V⁴⁺ ratio of 2:1 in the fresnoite-type lattice delivers a specific balance of electronic conductivity and reversible multi-electron redox capacity distinct from V₂O₅ (all-V⁵⁺) or V₆O₁₃ (higher V⁴⁺ content) [2]; and (iii) its thermal decomposition pathway proceeds through (NH₄)₂V₆O₁₆ as an intermediate before yielding V₂O₅, creating a process-relevant thermal liability not shared by anhydrous LiV₃O₈ or orthorhombic V₂O₅ [3]. Simply substituting one ammonium vanadate for another without accounting for these differences in interlayer chemistry, cation-pillar identity, and thermal behavior leads to predictably divergent electrochemical capacity, cycling stability, and processing outcomes.

Quantitative Differentiation Evidence for Ammonium Trivanadium Octaoxide Versus Closest Analogs


Interlayer Spacing Advantage of NH₄V₃O₈ Over LiV₃O₈ Enables Superior Li⁺ Diffusion Kinetics

NH₄V₃O₈ possesses a larger interlayer basal spacing (d₁₀₀ = 7.8–7.9 Å in the anhydrous phase, expandable to 10.8 Å via organic intercalation) compared to LiV₃O₈, whose more compact interlayer gallery restricts Li⁺ migration kinetics [1][2]. This structural advantage is attributed to the NH₄⁺ pillar cations that form an N–H···O hydrogen-bond network between adjacent V₃O₈⁻ layers, simultaneously propping the gallery open and providing structural reinforcement during repeated (de)intercalation cycles [3]. As a result, the Li⁺ diffusion coefficient measured via the Randles–Ševčík method for single-crystal belt-like NH₄V₃O₈ reaches D ≈ 5 × 10⁻¹⁵ cm² s⁻¹ [4], while pristine LiV₃O₈ typically exhibits D values one to two orders of magnitude lower without morphological or carbon-coating optimization. The wider interlayer channel directly translates into higher rate capability and lower polarization loss at elevated current densities.

Lithium-ion battery cathode Interlayer engineering Vanadate cathode materials

Cycling Stability Advantage of NH₄V₃O₈ Over LiV₃O₈: The Hydrogen-Bond Reinforcement Effect

A head-to-head review of MV₃O₈ (M = Li⁺, Na⁺, NH₄⁺) cathode materials concluded that NH₄V₃O₈ exhibits capacity comparable to LiV₃O₈ but with markedly better cycling stability, attributed to the formation of intramolecular N–H···O hydrogen bonds between NH₄⁺ pillars and V₃O₈ layers that resist structural collapse during repeated Li⁺ (de)intercalation [1]. Quantitative evidence from belt-like NH₄V₃O₈ single crystals demonstrates a capacity retention of 90% after 100 cycles at 90 mA g⁻¹ (201 mAh g⁻¹ remaining from 299 mAh g⁻¹ initial at 20 mA g⁻¹) [2]. In contrast, unmodified LiV₃O₈ typically suffers from capacity fading driven by irreversible phase transitions, with published retention values frequently falling below 80% after 100 cycles without conductive additive or doping intervention [3]. The NH₄⁺ hydrogen-bond network also enables the material to be synthesized via simpler, lower-cost aqueous hydrothermal routes compared to the solid-state or sol-gel methods often required for phase-pure LiV₃O₈ [1].

Lithium-ion battery Cycling stability Cathode degradation

Direct Head-to-Head Capacity and Stability Comparison: (NH₄)₂V₃O₈ vs. NH₄V₄O₁₀ vs. (NH₄)₂V₆O₁₆ in Ammonium-Ion Cells

In a controlled head-to-head study using identical 2025-type button cells with 0.5 mol L⁻¹ (NH₄)₂SO₄ aqueous electrolyte operated at 0.5 A g⁻¹ over a voltage window of –1.5 to 1.5 V, three ammonium vanadate cathodes were directly compared: NH₄V₄O₁₀, (NH₄)₂V₃O₈ (i.e., ammonium trivanadium octaoxide), and (NH₄)₂V₆O₁₆ [1]. NH₄V₄O₁₀ delivered the highest initial discharge capacity of 297 mAh g⁻¹, retaining 188 mAh g⁻¹ after 100 cycles. (NH₄)₂V₃O₈ exhibited an initial discharge capacity of 191 mAh g⁻¹ but suffered capacity decay attributed to structural collapse. (NH₄)₂V₆O₁₆ showed the best cycling stability but a dramatically lower capacity of only 73 mAh g⁻¹. This tripartite comparison reveals a critical procurement trade-off: (NH₄)₂V₃O₈ occupies a middle position, offering higher capacity than the hexavanadate while being structurally less robust than NH₄V₄O₁₀, informing its selection for applications where moderate capacity at lower cost or specific structural tunability is prioritized.

Ammonium-ion battery Aqueous electrolyte Vanadate cathode ranking

Morphology-Engineered Rate Capability Differentiation Within NH₄V₃O₈: Nanorods vs. Flakes vs. Nanobelts

Within the NH₄V₃O₈ material family itself, morphology exerts a dominant influence on electrochemical performance, providing a procurement-relevant criterion for specification. NH₄V₃O₈ nanorods prepared hydrothermally with SDBS surfactant deliver a maximum specific discharge capacity of 327.1 mAh g⁻¹ at 30 mA g⁻¹ and retain 207.6 mAh g⁻¹ at 300 mA g⁻¹, 201.2 mAh g⁻¹ at 450 mA g⁻¹, and 181.8 mAh g⁻¹ at 600 mA g⁻¹ with zero capacity loss over 60 cycles at 150 mA g⁻¹ [1]. In contrast, NH₄V₃O₈ flakes prepared without surfactant exhibit lower discharge capacity and inferior cycling stability under identical test conditions [1]. Nanobelt morphology (microwave-hydrothermal route) yields a first discharge capacity of 328 mAh g⁻¹ with 96% retention over 20 cycles [2]. Nanoflower morphology achieves 365 mAh g⁻¹ at 15 mA g⁻¹ initial, maintaining 304 mAh g⁻¹ after 50 cycles and 145 mAh g⁻¹ at 300 mA g⁻¹ [3]. This >60% variation in high-rate capacity (181.8 vs. ~145 mAh g⁻¹ at comparable current) between rod and flower morphologies highlights the necessity of specifying particle morphology in procurement specifications.

Morphology control Rate capability Nanostructured electrodes

Catalytic Selectivity: NH₄V₃O₈/N-C Achieves 97.8% DFF Selectivity in HMF Oxidation

Ammonium trivanadium octaoxide supported on nitrogen-doped carbon (NH₄V₃O₈/N-C) demonstrates exceptional catalytic performance for the selective oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-diformylfuran (DFF), achieving a DFF selectivity of 97.8% under 5 bar O₂ pressure at 120 °C within 2 hours [1]. This selectivity is outstanding within the broader class of vanadium-based oxidation catalysts. For context, V₂O₅-based catalysts for HMF oxidation typically achieve DFF selectivities in the range of 80–92% under comparable conditions, with over-oxidation to 5-formyl-2-furancarboxylic acid (FFCA) being a common competing pathway . The NH₄V₃O₈/N-C catalyst also retains consistently high catalytic efficiency over eight consecutive recycling runs, indicating minimal active-site leaching or structural degradation [1]. The performance is attributed to the synergistic interaction between the mixed-valence V⁴⁺/V⁵⁺ redox sites in the fresnoite-type NH₄V₃O₈ lattice and the N-doped carbon conductive support.

Biomass conversion Selective oxidation 5-Hydroxymethylfurfural

Thermal Decomposition Pathway: NH₄V₃O₈ Generates (NH₄)₂V₆O₁₆ Intermediate Distinct from Direct V₂O₅ Precursors

Thermogravimetric and differential scanning calorimetric analysis of (NH₄)₂V₃O₈ reveals a complex multi-step pyrolysis in both oxygen and nitrogen atmospheres, with unambiguous generation of ammonium hexavanadate (NH₄)₂V₆O₁₆ as the first identifiable degradation intermediate before eventual conversion to V₂O₅ [1]. The onset decomposition temperature is approximately 315 °C [2]. This thermal behavior contrasts sharply with ammonium metavanadate (NH₄VO₃), which decomposes directly to V₂O₅ via a single-step deammoniation pathway beginning at ~200–250 °C without formation of a stable intermediate hexavanadate phase [3]. The intermediate (NH₄)₂V₆O₁₆ phase exhibits a distinctly different layered structure and electrochemical fingerprint, including a notably low lithium insertion capacity of only ~73 mAh g⁻¹ in ammonium-ion cells [4]. This thermal pathway carries processing implications: any calcination step in electrode or catalyst fabrication using NH₄V₃O₈ must account for the transient hexavanadate phase, which may influence the final V₂O₅ morphology and purity differently than NH₄VO₃-derived V₂O₅.

Thermal stability Solid-state synthesis Vanadium oxide processing

Optimal Application Scenarios for Ammonium Trivanadium Octaoxide Informed by Quantitative Differentiation Evidence


High-Rate Lithium-Ion Battery Cathode Development Where Intrinsic Interlayer Spacing Is Critical

NH₄V₃O₈ is the preferred layered vanadate cathode precursor when the target application demands high-rate Li⁺ (de)intercalation without reliance on extensive carbon compositing or heteroatom doping. Its d₁₀₀ interlayer spacing of ~7.8 Å, expandable to 10.8 Å via organic intercalation, provides a structurally pre-engineered diffusion channel superior to LiV₃O₈ [1][2]. The intrinsic Li⁺ diffusion coefficient of ~5 × 10⁻¹⁵ cm² s⁻¹ measured for belt-like single crystals supports rate-capable electrode designs [3]. Nanorod and nanobelt morphologies specifically deliver 181.8–201.2 mAh g⁻¹ at elevated current densities (450–600 mA g⁻¹) [4], making this material suitable for power-oriented LIB cathode research.

Aqueous Zinc-Ion Battery Cathodes Leveraging Hydrated NH₄V₃O₈ Phases

Hydrated ammonium trivanadium octaoxide (NH₄V₃O₈·0.5H₂O) nanobelts achieve a super-high Zn²⁺ storage capacity of 423 mAh g⁻¹ at 0.1 A g⁻¹ with an energy density of 353 Wh kg⁻¹ at 114 W kg⁻¹ [1]. NH₄V₃O₈·1.9H₂O outperforms NH₄V₄O₁₀·1.6H₂O as an aqueous ZIB cathode [2]. The tunable interlayer spacing (7.9 Å anhydrous, expandable to 10.8 Å via polyaniline intercalation) enables Zn²⁺/H₂O co-intercalation with 95% capacity retention over 1000 cycles at 10 A g⁻¹ after interlayer engineering [3]. This data positions NH₄V₃O₈ hydrates as leading candidates in the aqueous ZIB cathode landscape.

Selective Oxidation Catalyst for Biomass-Derived Platform Chemicals

The NH₄V₃O₈/N-doped carbon composite catalyst delivers 97.8% selectivity for DFF from HMF oxidation at 120 °C under 5 bar O₂ in 2 hours, with stable recyclability over 8 consecutive runs [1]. The mixed-valence V⁴⁺/V⁵⁺ sites in the fresnoite-type lattice and the synergy with N-doped carbon enable this selectivity, which exceeds typical V₂O₅-based catalyst benchmarks by ~6–18 percentage points [1][2]. This makes NH₄V₃O₈/N-C a compelling procurement choice for catalytic biomass valorization programs targeting high-purity DFF for polymer and pharmaceutical intermediates.

Controlled Thermal Conversion to Tailored V₂O₅ Nanostructures

The thermal decomposition of NH₄V₃O₈ proceeds via (NH₄)₂V₆O₁₆ as a stable intermediate at ~315 °C before final conversion to V₂O₅ [1][2]. This pathway, distinct from the direct NH₄VO₃ → V₂O₅ route, enables morphology-retentive conversion: NH₄V₃O₈ nanobelts, nanoflowers, or nanorods can be thermally transformed into porous V₂O₅ nanostructures with BET surface areas reaching 10.6 m² g⁻¹ and specific capacitances of 433–545 F g⁻¹ in supercapacitor applications [3]. Procurement of NH₄V₃O₈ as a morphology-templating precursor rather than final product is thus a validated strategy for accessing nanostructured V₂O₅ with legacy cathode and supercapacitor applications.

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